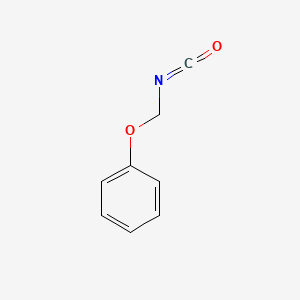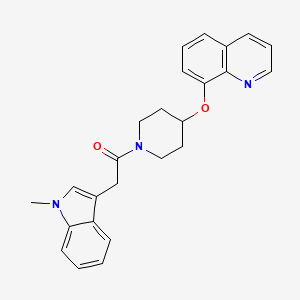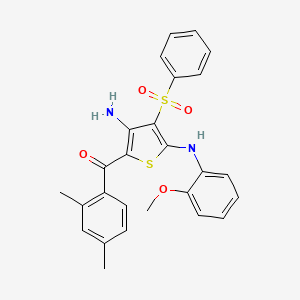
(Isocyanatomethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isocyanatomethoxy)benzene, also known as phenyl isocyanate, is an organic compound with the molecular formula C_8H_7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a methoxy group (-O-CH_2-). This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Isocyanatomethoxy)benzene can be synthesized through several methods, including:
Phosgenation of Aniline: This method involves the reaction of aniline with phosgene in the presence of a base to form phenyl isocyanate. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Dehydration of Phenylcarbamic Acid: Phenylcarbamic acid can be dehydrated using dehydrating agents such as phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2) to yield phenyl isocyanate.
Industrial Production Methods: In industrial settings, this compound is often produced through the phosgenation of aniline due to its efficiency and scalability. The process involves the following steps:
- Aniline is reacted with phosgene in the presence of a base such as pyridine or triethylamine.
- The reaction mixture is maintained at low temperatures (0-5°C) to control the exothermic reaction.
- The resulting phenyl isocyanate is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (Isocyanatomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylcarbamic acid, which can further decompose to aniline and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can occur at ambient conditions.
Polymerization: Polyols and catalysts such as dibutyltin dilaurate are used, and the reactions are conducted at temperatures ranging from 25°C to 80°C.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition reactions.
Aniline and Carbon Dioxide: Formed through hydrolysis.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
(Isocyanatomethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: It is used in the synthesis of drugs and drug intermediates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of (Isocyanatomethoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of urea and carbamate linkages in organic synthesis and polymer chemistry.
Molecular Targets and Pathways:
Nucleophilic Sites: The isocyanate group targets nucleophilic sites on molecules, such as amino groups in proteins and peptides.
Polymerization Pathways: In the production of polyurethanes, the isocyanate group reacts with hydroxyl groups on polyols, leading to the formation of urethane linkages and polymer chains.
Comparaison Avec Des Composés Similaires
- Methyl Isocyanate (MIC)
- Toluene Diisocyanate (TDI)
- Hexamethylene Diisocyanate (HDI)
- Phenyl Isocyanate
This detailed overview provides a comprehensive understanding of (Isocyanatomethoxy)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
isocyanatomethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWVZHIPVHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)
![2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2439321.png)


![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2439327.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)


